molecular formula C11H19NO3 B2827644 Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2418730-90-0

Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2827644
CAS No.: 2418730-90-0
M. Wt: 213.277
InChI Key: PEKGUFQKDSLFTG-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom in the azaspiro system and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₁₉NO₃ (MW: 213.28), and it is widely employed as a building block in organic synthesis, particularly in pharmaceutical research for constructing chiral scaffolds . The tert-butyl carbamate (Boc) group serves as a protective moiety, enhancing solubility and stability during synthetic workflows.

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h8,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKGUFQKDSLFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418730-90-0
Record name tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Key Analogs :

Tert-butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (3h)

  • Structure : Contains a diazaspiro core (two nitrogen atoms) with a benzyloxy-substituted allyl chain.
  • Molecular Weight : 381.21 g/mol (C₂₁H₃₀N₂O₃) .
  • Physical State : Yellow oil; [α]D²⁸ = -20.5 (CHCl₃).
  • Synthesis : Iridium-catalyzed amination (70°C, Cs₂CO₃/DMF); 54% yield.

Tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (3i)

  • Structure : Diazaspiro system with a phenylpentenyl substituent.
  • Molecular Weight : 359.45 g/mol (C₂₂H₃₀N₂O₂) .
  • Physical State : Yellow oil; [α]D²⁸ = +3.5 (CHCl₃); 89% ee.
  • Synthesis : Higher temperature (90°C) and catalyst loading; 87% yield.

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

  • Structure : Difluorinated diazaspiro core; hydrochloride salt.
  • Molecular Weight : 283.75 g/mol (C₁₀H₁₇F₂N₂O₂·HCl) .
  • Applications : Improved metabolic stability due to fluorine substitution.

Tert-butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Structure: Oxa-azaspiro hybrid (oxygen and nitrogen in spiro system). Molecular Weight: 215.25 g/mol (C₁₀H₁₇NO₄) . Stereochemistry: (3S)-configured hydroxy group.

Physicochemical Properties

  • Melting Points :
    • Sulfinyl-substituted 4d melts at 102–104°C due to enhanced crystallinity from aryl groups .
    • Bromoethyl derivatives (e.g., 12 in ) show higher melting points (127°C) compared to oils like 3h and 3i .
  • Hydrogen Bonding : The 3-hydroxy group in the target compound may participate in hydrogen bonding, influencing solubility and crystal packing .

Q & A

Basic Research Questions

Q. How can the synthesis yield of tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate be optimized?

  • Methodological Answer : Optimize reaction conditions using stoichiometric reducing agents like LiAlH₄ and bases such as 60% NaH to enhance yields. For example, tert-butyl derivatives with furan or thiophene substituents achieved 90–91% yields via sequential reduction and tosylation under controlled anhydrous conditions . Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity.

Q. What characterization techniques confirm the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., spirocyclic signals at δ 1.4–4.5 ppm for azaspiro systems) .
  • HRMS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm deviation from theoretical values .
  • Optical Rotation : Measure specific rotation ([α]₂₀ᴅ) to assess enantiopurity, critical for chiral intermediates .

Q. How should discrepancies in reported melting points or spectral data be resolved?

  • Methodological Answer : Cross-validate data using standardized protocols:

  • Recrystallization : Use solvents like MeOH or EtOAc to ensure consistent crystal packing .
  • Dynamic NMR : Resolve tautomeric or conformational equilibria affecting spectral shifts .
  • Control Experiments : Replicate synthesis under identical conditions (e.g., inert atmosphere, stoichiometry) to isolate variables .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis:

  • Iridium Catalysts : Use [Ir(cod)Cl]₂ with chiral ligands (e.g., phosphoramidites) in DMF at 90°C for allylic amination, achieving up to 89% enantiomeric excess (ee) .
  • Chiral Auxiliaries : Incorporate tert-butylsulfinyl groups to direct stereochemistry during nucleophilic additions, followed by auxiliary removal under acidic conditions .
  • HPLC Analysis : Monitor ee using chiral columns (e.g., Chiralpak AD-H) with hexane:IPA eluents .

Q. How can functionalization of the azaspiro framework be achieved without ring-opening?

  • Methodological Answer : Leverage selective reactions:

  • Oxidation : Use mild oxidants (e.g., Dess-Martin periodinane) to convert hydroxyl groups to ketones while preserving the spirocyclic structure .
  • Substitution : Introduce aryl/alkyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions .
  • Reduction : Hydrogenate unsaturated bonds (e.g., alkenes) with Pd/C under H₂ without disrupting the azaspiro core .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply:

  • DFT Calculations : Model transition states for nucleophilic attacks or ring-opening pathways using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Q. How does the steric environment of the tert-butyl group influence reaction pathways?

  • Methodological Answer : The tert-butyl group:

  • Shields Reactive Sites : Prevents undesired side reactions (e.g., over-oxidation) by steric hindrance .
  • Directs Stereochemistry : In enantioselective syntheses, bulky tert-butylsulfinyl auxiliaries enforce specific transition-state geometries .
  • Modifies Solubility : Enhances solubility in non-polar solvents, facilitating purification .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of azaspiro compounds?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293) and IC₅₀ protocols to minimize variability .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
  • Structural Analogues : Compare activity across derivatives (e.g., furan vs. thiophene substituents) to isolate pharmacophore contributions .

Future Research Directions

  • Mechanistic Elucidation : Use stopped-flow NMR to capture transient intermediates during spirocycle formation .
  • In Vivo Profiling : Assess pharmacokinetics in rodent models to bridge preclinical and clinical gaps .
  • Catalyst Screening : Explore earth-abundant metals (e.g., Fe, Ni) for sustainable asymmetric synthesis .

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